molecular formula C16H15NO4 B5725752 4-(2,5-dimethoxybenzoyl)benzamide

4-(2,5-dimethoxybenzoyl)benzamide

Cat. No.: B5725752
M. Wt: 285.29 g/mol
InChI Key: OCAUWHQCLALNQC-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)benzamide is a chemical compound belonging to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)benzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding benzoyl derivative. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield the final benzamide product .

Industrial Production Methods

Industrial production of benzamides often employs green chemistry principles to enhance efficiency and reduce environmental impact. One such method involves the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzamide to its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamides.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N,N-Dicyclohexyl-4-(2,5-dimethoxybenzoyl)benzamide

Uniqueness

4-(2,5-Dimethoxybenzoyl)benzamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. Its dual methoxy groups enhance its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-12-7-8-14(21-2)13(9-12)15(18)10-3-5-11(6-4-10)16(17)19/h3-9H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAUWHQCLALNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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